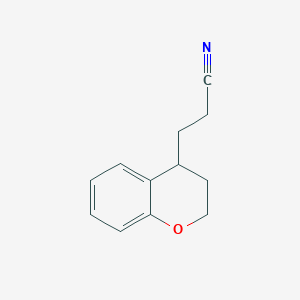

3-Chroman-4-ylpropionitrile

Description

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(3,4-dihydro-2H-chromen-4-yl)propanenitrile |

InChI |

InChI=1S/C12H13NO/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-6,10H,3-4,7,9H2 |

InChI Key |

ONBPWSKYOWPMLB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2C1CCC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chroman 4 Ylpropionitrile

Stereoselective Synthesis of 3-Chroman-4-ylpropionitrile

The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. For 3-Chroman-4-ylpropionitrile, the stereocenters at positions 3 and 4 of the chroman ring require precise control during synthesis.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a powerful tool for the synthesis of chiral molecules in an enantiomerically enriched form. While direct enantioselective catalytic methods for 3-Chroman-4-ylpropionitrile are not extensively documented, analogous transformations on related chroman and chromene systems provide a conceptual framework. For instance, asymmetric organocatalysis has been successfully employed in the Mannich-type addition to 3-hydroxychromen-4-one, yielding α-stereogenic chromenone amino derivatives with high enantiomeric excess (up to 98% ee). researchgate.net This suggests the potential for developing chiral catalysts, such as those based on cinchona alkaloids or chiral phosphoric acids, to control the stereochemistry of reactions leading to the 3-Chroman-4-ylpropionitrile scaffold.

Copper-catalyzed asymmetric hydroboration and kinetic resolution of 2-aryl-chromenes have also been reported for the synthesis of chiral 3-hydroxychromans. chemrxiv.org Such strategies could be adapted to introduce the desired stereochemistry at the C3 and C4 positions of a suitable chroman precursor before the introduction of the propionitrile (B127096) group. Furthermore, enantioselective cascade reactions catalyzed by bifunctional organocatalysts have proven effective in constructing densely functionalized chiral chromans with quaternary stereocenters in high yield and with excellent enantioselectivity (up to 96% ee). figshare.com

A hypothetical enantioselective approach to 3-Chroman-4-ylpropionitrile could involve the asymmetric conjugate addition of a nitrile-containing nucleophile to a chromene derivative, catalyzed by a chiral metal complex or an organocatalyst.

Table 1: Examples of Enantioselective Catalytic Approaches for Chroman Synthesis

| Catalyst Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Dihydrocupreine (Organocatalyst) | Mannich-type addition | 3-Hydroxychromen-4-one and N-protected imines | α-Stereogenic chromenone amino derivatives | Up to 98% |

| Copper Complex | Asymmetric hydroboration/kinetic resolution | Racemic 2-aryl-chromenes | Chiral 3-hydroxychromans | Not specified |

| Base/Acid Bifunctional Organocatalyst | Cascade reaction | Benzotriazoles and nitroolefin-containing enonates | Densely functionalized chiral chromans | Up to 96% |

Diastereoselective Synthetic Strategies

Diastereoselective synthesis aims to control the relative stereochemistry between multiple stereocenters in a molecule. In the context of 3-Chroman-4-ylpropionitrile, this involves controlling the cis/trans relationship between the substituents at C3 and C4. Diastereoselective methods often rely on substrate control, where the inherent stereochemistry of the starting material directs the formation of a specific diastereomer.

For example, diastereoselective cyanation reactions have been reported for alkaloids containing multiple stereogenic centers, where the existing chirality influences the stereochemical outcome of the cyanation step. scielo.br In a similar vein, the cyanation of a chiral chroman precursor could proceed with high diastereoselectivity. One study on the synthesis of Mycoleptodiscin A utilized indium(III) chloride-mediated cyanation of a complex intermediate, resulting in the formation of a single diastereomer. scielo.brresearchgate.net The stereochemical outcome was attributed to the pseudo-equatorial positioning of the newly introduced cyano group. scielo.brresearchgate.net

Furthermore, cascade inter–intramolecular double Michael addition strategies have been employed for the diastereoselective synthesis of highly functionalized cyclohexanones, which can be conceptually extended to chroman systems. beilstein-journals.org These reactions often proceed with complete diastereoselectivity, highlighting the power of cascade processes in controlling relative stereochemistry. beilstein-journals.org The synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has also been achieved with diastereoselectivity by varying acid catalysts and solvent conditions. nih.gov

A plausible diastereoselective route to 3-Chroman-4-ylpropionitrile could involve the conjugate addition of a nucleophile to a 3-substituted chromene, where the existing substituent at C3 directs the approach of the nucleophile to form a specific diastereomer.

Functional Group Interconversions for Propionitrile Introduction

The introduction of the propionitrile side chain is a key step in the synthesis of the target molecule. This can be achieved through various functional group interconversions, primarily involving cyanation reactions or alkylation/conjugate addition strategies.

Cyanation Reactions on Chroman Precursors

Cyanation reactions are a direct and efficient method for introducing a nitrile group. A variety of cyanide sources can be employed, including nucleophilic reagents like sodium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), and electrophilic sources for specific applications. scielo.br Metal catalysis is often utilized to facilitate these transformations. scielo.br For instance, palladium-catalyzed cyanation of aryl and heteroaryl halides and triflates is a well-established method. scielo.br

In the context of a chroman precursor, a hydroxyl or halide leaving group at the appropriate position could be displaced by a cyanide nucleophile. The use of Lewis acids, such as indium(III) chloride, can enhance the reactivity of the substrate towards cyanation. scielo.brresearchgate.net For example, a chroman derivative with a leaving group at the terminus of a two-carbon side chain at C4 could be cyanated to afford 3-Chroman-4-ylpropionitrile.

Table 2: Common Cyanation Reagents and Catalysts

| Cyanide Source | Catalyst/Promoter | Substrate Type |

| Trimethylsilyl cyanide (TMSCN) | Lewis Acids (e.g., InCl3) | Alcohols, Aldehydes, Ketones |

| Sodium Cyanide (NaCN) | Phase Transfer Catalysts | Alkyl Halides |

| Zinc Cyanide (Zn(CN)2) | Nickel Catalysts | Alkyl Halides |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | - | Arenes (C-H cyanation) |

Alkylation and Conjugate Addition Strategies

An alternative approach to installing the propionitrile moiety is through alkylation or conjugate addition reactions. Nucleophilic conjugate addition, also known as Michael addition, is a powerful C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other activated alkene. wikipedia.org

A suitable strategy for 3-Chroman-4-ylpropionitrile could involve the conjugate addition of a nucleophilic propionitrile equivalent, such as the enolate of propionitrile, to a chromone (B188151) or a related α,β-unsaturated system. The use of organometallic reagents, such as Gilman reagents (lithium dialkylcuprates), is effective for 1,4-additions to conjugated carbonyls. wikipedia.org

Alternatively, a chroman-4-one could be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce an alkene at the 4-position, which could then undergo hydrocyanation. The Nagata reaction, which utilizes diethylaluminum cyanide, is a classic method for the hydrocyanation of unsaturated carbonyls. wikipedia.org

Multicomponent and Cascade Reaction Sequences for Chroman-Nitrile Assemblies

Multicomponent reactions (MCRs) and cascade (or domino) reactions offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple starting materials. nih.govmdpi.com These strategies are well-suited for the synthesis of complex heterocyclic systems like chromans.

A cascade reaction for the synthesis of ester-containing chroman-4-ones has been developed involving the radical cyclization of 2-(allyloxy)arylaldehydes and oxalates. mdpi.com This highlights the potential for radical-mediated cascades in building the chroman core. Another example is the zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones to afford 2-alkyl-substituted chroman-4-ones. nih.gov

While a specific multicomponent reaction for the direct synthesis of 3-Chroman-4-ylpropionitrile is not reported, the principles of MCRs can be applied to design a convergent synthesis. For example, a three-component reaction involving a phenol, an aldehyde, and a nitrile-containing component could potentially be devised to assemble the chroman-nitrile structure in a single step. The Betti reaction, a three-component reaction of a phenol, an aldehyde, and an amine, provides a precedent for such transformations. nih.gov

A hypothetical cascade approach could involve an initial Michael addition to a chromone derivative, followed by an intramolecular cyclization and subsequent functionalization to introduce the propionitrile side chain. The development of such elegant and efficient reaction sequences remains an active area of research in organic synthesis.

Green Chemistry Approaches in 3-Chroman-4-ylpropionitrile Synthesis

While specific research literature detailing green chemistry-focused synthetic routes for 3-Chroman-4-ylpropionitrile is limited, the principles of green chemistry are broadly applied to the synthesis of the foundational chroman scaffold and its derivatives. Advances in this area focus on reducing environmental impact by utilizing sustainable materials, minimizing waste, and employing energy-efficient and safer chemical processes. nih.gov Methodologies developed for related chroman compounds, such as chroman-4-ones, provide a strong framework for potential eco-friendly syntheses of 3-Chroman-4-ylpropionitrile. These approaches often incorporate novel catalytic systems, alternative energy sources, and environmentally benign solvents. researchgate.net

Key green strategies in the synthesis of chroman derivatives include the use of photocatalysis, metal-free reaction conditions, and energy sources like microwave irradiation and ultrasound. nih.govfrontiersin.org Photocatalytic, radical-initiated cascade cyclizations, for example, have emerged as a powerful and elegant strategy for synthesizing the chroman-4-one scaffold under mild conditions. frontiersin.org These methods often avoid harsh reagents and traditional heating, thereby reducing energy consumption and the formation of hazardous byproducts. nih.gov

Visible-Light-Driven and Metal-Free Syntheses

A significant advancement in the green synthesis of chroman derivatives is the development of metal- and aldehyde-free, visible-light-driven photoredox-neutral reactions. frontiersin.org One such protocol allows for the efficient synthesis of a variety of 3-(arylmethyl)chroman-4-ones. This approach relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization. frontiersin.org This method is notable for its mild reaction conditions and good tolerance of various functional groups. frontiersin.org

Another innovative metal-free approach involves the cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates to produce ester-containing chroman-4-ones. nih.gov This reaction is promoted by ammonium (B1175870) persulfate, ((NH₄)₂S₂O₈), and avoids the use of transition-metal catalysts, which can be toxic and costly to remove from the final product. nih.gov The reaction proceeds efficiently in a dimethyl sulfoxide (B87167) (DMSO) and water solvent system. nih.govmdpi.com

The following table summarizes representative results from a metal-free synthesis of various ester-containing chroman-4-ones, demonstrating the versatility of this green approach.

Table 1: Metal-Free Synthesis of Ester-Containing Chroman-4-one Derivatives Data sourced from a study on cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates. mdpi.com

| Starting Aldehyde | Oxalate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| 2-(allyloxy)benzaldehyde | dimethyl oxalate | methyl 2-(4-oxochroman-3-yl)acetate | 82% | (NH₄)₂S₂O₈, DMSO/H₂O, 90 °C, 24 h |

| 2-(allyloxy)-5-bromobenzaldehyde | dimethyl oxalate | methyl 2-(6-bromo-4-oxochroman-3-yl)acetate | 85% | |

| 2-(allyloxy)benzaldehyde | diethyl oxalate | ethyl 2-(4-oxochroman-3-yl)acetate | 81% | |

| 2-(allyloxy)benzaldehyde | dibenzyl oxalate | benzyl 2-(4-oxochroman-3-yl)acetate | 72% |

Alternative Energy Sources and Solvents

The principles of green chemistry also encourage the use of alternative energy sources to drive chemical reactions more efficiently. Microwave irradiation and ultrasound have been successfully implemented in the synthesis of various chromene and chroman derivatives. nih.govresearchgate.net These techniques can significantly reduce reaction times, increase product yields, and often allow for reactions to be conducted in greener solvents, including water. researchgate.net

For instance, ultrasound-assisted organic synthesis (UAOS) has been utilized for the one-pot, three-component synthesis of substituted chroman derivatives in water, a benign solvent. researchgate.net Such methods offer advantages like operational simplicity, conservation of energy, and enhanced reaction rates. researchgate.net Similarly, microwave-assisted protocols have been developed for synthesizing chromenes, demonstrating high yields in short reaction times under environmentally friendly conditions. researchgate.net

While a direct application to 3-Chroman-4-ylpropionitrile has not been documented, the synthesis of its precursor, 3-aryloxypropanenitrile, can be achieved through a Michael addition of phenols to acrylonitrile (B1666552). researchgate.net Performing this step in the presence of a catalytic amount of a reusable base and in a green solvent, or under solvent-free conditions, could be a key step in developing a fully green synthesis of the target molecule. The subsequent intramolecular cyclization, traditionally achieved with strong acids researchgate.net, could be another area for green innovation, potentially using solid acid catalysts that are easily recoverable and reusable.

The following table outlines compounds mentioned in this article.

Elucidating the Chemical Reactivity and Transformations of 3 Chroman 4 Ylpropionitrile

Nitrile Group Transformations and Derivatizations

The propionitrile (B127096) side chain is a key site for functional group interconversion, offering pathways to a variety of derivatives such as amines, carboxylic acids, and ketones.

The electrophilic carbon atom of the cyano group is a target for nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. libretexts.org For instance, the reaction with a Grignard reagent like methylmagnesium bromide would be expected to produce a ketone after an aqueous workup.

The general mechanism involves the nucleophilic attack on the nitrile carbon, followed by hydrolysis of the resulting imine. libretexts.org

Interactive Data Table: Predicted Products from Nucleophilic Addition

| Nucleophilic Reagent | Intermediate | Final Product (after Hydrolysis) |

| Methylmagnesium Bromide (CH₃MgBr) | Imine Salt | 1-(Chroman-4-yl)butan-2-one |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Imine Salt | 1-(Chroman-4-yl)-1-phenylpropan-2-one |

| Ethyl lithium (CH₃CH₂Li) | Imine Salt | 1-(Chroman-4-yl)pentan-3-one |

The nitrile group can be readily reduced to afford primary amines, which are valuable synthetic intermediates. The most common methods for this transformation are catalytic hydrogenation or the use of metal hydride reagents. libretexts.org

Complete reduction using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous workup, converts the nitrile to the corresponding primary amine, 3-(Chroman-4-yl)propan-1-amine. libretexts.org Alternatively, catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium, platinum, or nickel can achieve the same transformation. libretexts.org

Partial reduction to an aldehyde is also possible using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), which, upon hydrolysis of the intermediate imine, yields 3-(Chroman-4-yl)propanal. libretexts.org

Direct oxidation of the nitrile group is not a common synthetic transformation. Instead, reactions often proceed through the polymerization of nitrile units under thermal conditions, a process observed in materials like polyacrylonitrile. datapdf.com

Interactive Data Table: Reduction of the Nitrile Group

| Reagent(s) | Product | Functional Group Transformation |

| LiAlH₄, then H₂O | 3-(Chroman-4-yl)propan-1-amine | -CN → -CH₂NH₂ |

| H₂ / Pd, Pt, or Ni | 3-(Chroman-4-yl)propan-1-amine | -CN → -CH₂NH₂ |

| DIBAL-H, then H₃O⁺ | 3-(Chroman-4-yl)propanal | -CN → -CHO |

The hydrolysis of the nitrile group provides a direct route to carboxylic acids. This transformation can be carried out under either acidic or alkaline conditions, typically requiring heat. libretexts.org In both cases, the reaction proceeds through an amide intermediate, 3-(Chroman-4-yl)propanamide. chemguide.co.uk

Under acidic conditions (e.g., heating with dilute hydrochloric acid), the nitrile is hydrolyzed to 3-(Chroman-4-yl)propanoic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Under alkaline conditions (e.g., heating with sodium hydroxide (B78521) solution), the initial product is the sodium salt of the carboxylic acid (sodium 3-(chroman-4-yl)propanoate) and ammonia. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 3-(Chroman-4-yl)propanoic acid. libretexts.org

Interactive Data Table: Hydrolysis of the Nitrile Group

| Conditions | Intermediate | Final Product(s) |

| H₃O⁺, Δ (Acidic) | 3-(Chroman-4-yl)propanamide | 3-(Chroman-4-yl)propanoic acid + NH₄⁺ |

| 1. NaOH, Δ (Alkaline)2. H₃O⁺ | 3-(Chroman-4-yl)propanamide | 3-(Chroman-4-yl)propanoic acid |

Reactions Involving the Chroman Ring System

The chroman ring system consists of a benzene (B151609) ring fused to a dihydropyran ring. The reactivity of this system is characterized by electrophilic substitution on the aromatic ring and potential cleavage of the heterocyclic portion.

The benzene ring of the chroman nucleus is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating ether oxygen atom. wikipedia.org This oxygen atom is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. In the chroman system, these are the C6 and C8 positions. The alkyl substituent at C4 is a weak activating group, which also directs ortho and para. Therefore, electrophilic attack is strongly favored at the C6 and C8 positions. wikipedia.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The precise ratio of the 6-substituted to the 8-substituted product can be influenced by steric hindrance.

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-3-chroman-4-ylpropionitrile and 8-Nitro-3-chroman-4-ylpropionitrile |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-3-chroman-4-ylpropionitrile and 8-Bromo-3-chroman-4-ylpropionitrile |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 6-Acetyl-3-chroman-4-ylpropionitrile and 8-Acetyl-3-chroman-4-ylpropionitrile |

| Sulfonation | SO₃ / H₂SO₄ | 3-(Chroman-4-yl)propionitrile-6-sulfonic acid |

The dihydropyran ring of the chroman system is generally stable. However, the ether linkage can be cleaved under harsh conditions. Treatment with strong acids, such as concentrated hydrobromic acid (HBr) or hydroiodic acid (HI), can lead to the opening of the heterocyclic ring. This reaction would involve the protonation of the ether oxygen followed by nucleophilic attack by the halide ion, resulting in the cleavage of the aryl-oxygen bond to yield a phenol.

Rearrangement reactions of the basic chroman skeleton are not common under typical laboratory conditions due to its relative stability. Such processes usually require specifically functionalized derivatives or photochemical conditions to proceed. For instance, the reaction of 4-chloro-3-formylcoumarin with hydroxylamine (B1172632) can lead to unexpected ring systems through rearrangement and recyclization pathways. orientjchem.org While not directly analogous, this illustrates that complex transformations of related heterocyclic systems are possible under certain conditions.

Lack of Specific Research on 3-Chroman-4-ylpropionitrile Precludes Detailed Analysis of its Chemical Reactivity and Stereochemistry

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the chemical compound 3-Chroman-4-ylpropionitrile . As a result, a detailed elucidation of its chemical reactivity, particularly regarding the functionalization of the chroman skeleton and the stereochemical control in its reactions, cannot be provided at this time.

The sections and subsections outlined in the user's request, namely:

Stereochemical Control in Reactions of 3-Chroman-4-ylpropionitrile

Retention and Inversion of Configuration at Chiral Centers

require specific experimental data and research findings that are not present in the currently accessible scientific domain for 3-Chroman-4-ylpropionitrile. Without such dedicated studies, any attempt to generate content for these sections would not meet the required standards of scientific accuracy and would constitute speculation.

It is important to note that the absence of published research does not necessarily imply a lack of chemical reactivity or interesting stereochemical properties for 3-Chroman-4-ylpropionitrile. It simply indicates that this specific compound has not been a focus of published scientific investigation.

Therefore, until specific research on the chemical transformations and stereochemistry of 3-Chroman-4-ylpropionitrile is conducted and published, a scientifically rigorous and detailed article as per the user's request cannot be generated.

Strategic Applications of 3 Chroman 4 Ylpropionitrile in Complex Molecule Synthesis

Building Block for Advanced Heterocyclic Systems

The inherent reactivity of the nitrile group, combined with the stable chroman backbone, makes 3-Chroman-4-ylpropionitrile an ideal starting material for the synthesis of more complex heterocyclic frameworks. The propionitrile (B127096) moiety can undergo a range of transformations, including cyclization, reduction, and addition reactions, providing access to a diverse array of fused and spiro-fused chroman derivatives, as well as other nitrogen-containing heterocycles.

The strategic placement of the propionitrile group at the 4-position of the chroman ring allows for intramolecular cyclization reactions to construct fused ring systems. For instance, under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, which can then participate in intramolecular Friedel-Crafts acylation or other cyclization cascades to yield polycyclic chromanones.

Furthermore, the active methylene (B1212753) group adjacent to the nitrile is amenable to functionalization, paving the way for the synthesis of spirocyclic systems. By introducing a second reactive moiety, either on the chroman ring or on the propionitrile side chain, subsequent intramolecular reactions can lead to the formation of spiro-fused heterocycles. These spirocyclic structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional conformations which can lead to enhanced binding affinity and selectivity for biological targets.

Below is a table showcasing hypothetical examples of fused and spiro-fused chroman derivatives that could be synthesized from 3-Chroman-4-ylpropionitrile, along with their potential synthetic routes.

| Compound ID | Structure | Synthetic Strategy | Potential Application |

| FC-001 | Fused Tricyclic Chromanone | Intramolecular Friedel-Crafts acylation of the corresponding carboxylic acid derivative. | Core scaffold for cardiotonic agents. |

| SFC-001 | Spiro[chroman-4,2'-pyrrolidine] | [3+2] Cycloaddition of an azomethine ylide generated from the corresponding amino acid derivative. | Building block for neurokinin receptor antagonists. |

| SFC-002 | Spiro[chroman-4,3'-piperidine] | Intramolecular Mannich reaction of an appropriately functionalized precursor. | Scaffold for potent analgesic compounds. |

This table presents hypothetical structures and synthetic strategies based on established chemical principles.

The versatility of the nitrile group in 3-Chroman-4-ylpropionitrile makes it an excellent precursor for a variety of nitrogen-containing heterocycles. Catalytic hydrogenation of the nitrile can yield the corresponding primary amine, which serves as a versatile intermediate for the synthesis of pyrimidines, pyrazines, and other nitrogenous heterocycles through condensation reactions with appropriate diketones or other bifunctional reagents.

Moreover, the nitrile group can participate directly in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazoles, a class of compounds known for their applications as bioisosteres of carboxylic acids in drug design. The strategic use of 3-Chroman-4-ylpropionitrile in this context allows for the facile introduction of a chroman moiety into these important heterocyclic systems.

The following table provides examples of nitrogen-containing heterocycles potentially accessible from 3-Chroman-4-ylpropionitrile.

| Heterocycle Class | Synthetic Approach | Resulting Scaffold | Potential Biological Relevance |

| Pyrimidines | Condensation of the corresponding amine with a 1,3-dicarbonyl compound. | 2-(Chroman-4-ylmethyl)pyrimidine | Kinase inhibitors |

| Tetrazoles | [3+2] Cycloaddition of the nitrile with an azide. | 5-(2-(Chroman-4-yl)ethyl)tetrazole | Angiotensin II receptor blockers |

| Pyrroles | Paal-Knorr synthesis from the corresponding amine and a 1,4-dicarbonyl compound. | 1-(3-(Chroman-4-yl)propyl)-1H-pyrrole | Anti-inflammatory agents |

This table outlines potential synthetic pathways to various nitrogen-containing heterocycles.

Intermediate in Natural Product Total Synthesis

The chroman ring system is a recurring motif in a multitude of bioactive natural products. The strategic use of pre-functionalized chroman building blocks like 3-Chroman-4-ylpropionitrile can significantly streamline the total synthesis of these complex molecules.

Many natural products with therapeutic potential, such as certain flavonoids and tocopherols, feature a chroman core. In the total synthesis of analogs of these natural products, 3-Chroman-4-ylpropionitrile can serve as a key starting material. The propionitrile side chain can be elaborated into more complex functionalities, allowing for the construction of the target molecule's side chains or for the annulation of additional rings. For example, hydrolysis of the nitrile to a carboxylic acid, followed by a series of chain elongation and cyclization steps, could provide a convergent route to complex chroman-containing polycyclic structures.

Limonoids and other terpenoids are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. While the direct incorporation of a chroman moiety is less common in this class, the synthetic principles derived from the chemistry of 3-Chroman-4-ylpropionitrile can be applied in a convergent synthesis approach. A highly functionalized fragment derived from the chroman core could be prepared and then coupled with other complex intermediates to assemble the final terpenoid skeleton. The propionitrile group, after suitable transformation, could act as a handle for such coupling reactions, for instance, through Wittig-type reactions or cross-coupling methodologies. While speculative, the use of such a pre-functionalized heterocyclic building block could offer novel and efficient disconnections in the retrosynthetic analysis of these challenging targets.

Role in the Development of Synthetic Libraries for Medicinal Chemistry Research

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. acs.orgnih.gov Consequently, the synthesis of libraries of chroman derivatives is a common strategy in drug discovery programs. 3-Chroman-4-ylpropionitrile is an excellent starting point for the creation of such libraries due to the ease with which its propionitrile side chain can be diversified.

By employing parallel synthesis techniques, the nitrile group can be converted into a wide range of other functional groups, such as amides, amines, carboxylic acids, and tetrazoles. Each of these new functionalities can then be further derivatized, for example, by reacting the amines with a diverse set of carboxylic acids to form an amide library. This approach allows for the rapid generation of a large number of structurally diverse chroman derivatives, which can then be screened for biological activity against various therapeutic targets. The chroman-4-one scaffold, a close relative, has been extensively used in the development of inhibitors for enzymes like Sirtuin 2. acs.orggu.se

The following table illustrates the potential for generating a diverse synthetic library starting from 3-Chroman-4-ylpropionitrile.

| Starting Material | Transformation | Resulting Functional Group | Library Diversity (Example R-groups) |

| 3-Chroman-4-ylpropionitrile | Hydrolysis | Carboxylic Acid | Amide library via coupling with diverse amines (R-NH2) |

| 3-Chroman-4-ylpropionitrile | Reduction | Primary Amine | Sulfonamide library via reaction with diverse sulfonyl chlorides (R-SO2Cl) |

| 3-Chroman-4-ylpropionitrile | Reaction with Grignard Reagents | Ketone | Hydrazone/Oxime library via condensation with hydrazines/hydroxylamine (B1172632) derivatives |

This table exemplifies the generation of diverse chemical libraries from a common precursor.

Scaffold Diversification for Analogue Generation

The chroman-4-one scaffold is a cornerstone in the generation of diverse molecular architectures for pharmaceutical research. nih.govacs.org The introduction of a propionitrile group at the 3-position would offer several avenues for further diversification.

Hypothetical Diversification Strategies:

| Functional Group | Potential Reactions | Resulting Functionalities | Potential Compound Classes |

| Nitrile | Reduction | Primary amine | Amino-functionalized chromanones |

| Hydrolysis | Carboxylic acid, Amide | Carboxy- and amido-functionalized chromanones | |

| Cyclization reactions | Heterocyclic rings (e.g., tetrazoles) | Heterocycle-fused chromanones | |

| α-Carbon to Nitrile | Alkylation, Aldol condensation | Substituted propionitrile side chains | Variously substituted chromanone derivatives |

| Ketone | Reduction, Grignard reaction | Secondary alcohol, Tertiary alcohol | Hydroxylated chroman derivatives |

| Wittig reaction | Alkenes | Alkenyl-substituted chromans |

This table illustrates the potential for generating a wide array of analogues from 3-Chroman-4-ylpropionitrile, leveraging the versatile reactivity of the nitrile and ketone functionalities. Such diversification is crucial in structure-activity relationship (SAR) studies during drug development. nih.gov

Methodological Contributions to Pharmaceutical Intermediate Synthesis

While no specific instances of 3-Chroman-4-ylpropionitrile as a key intermediate in the synthesis of a marketed drug have been identified, its structural motifs are present in various pharmaceutically active molecules. The chroman-4-one core is a recognized pharmacophore. nih.govacs.org The propionitrile moiety can be a precursor to γ-aminobutyric acid (GABA) analogues or other pharmacologically relevant functional groups.

The synthesis of such an intermediate would likely involve a Michael addition of acrylonitrile (B1666552) to a chromone (B188151) or a related precursor, a common strategy for introducing carbon chains at the 3-position of chroman-4-ones. researchgate.netnih.govresearchgate.net The resulting 3-Chroman-4-ylpropionitrile could then be transformed into more complex pharmaceutical intermediates.

Methodological Contributions to Organic Synthesis

The chroman-4-one framework has been instrumental in the development of new synthetic methodologies. researchgate.netacs.orgfrontiersin.org The presence of a chiral center and multiple functional groups in 3-Chroman-4-ylpropionitrile would make it a valuable substrate for testing and developing new stereoselective reactions.

Potential Methodological Studies:

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of 3-Chroman-4-ylpropionitrile would be a significant contribution, given the importance of chirality in drug action.

Catalytic Transformations: The nitrile and ketone groups could serve as handles for various catalytic transformations, enabling the development of novel C-C and C-N bond-forming reactions.

Cascade Reactions: The molecule could be designed as a precursor for cascade reactions, where a single transformation triggers a series of bond-forming events to rapidly build molecular complexity.

Computational and Theoretical Investigations of 3 Chroman 4 Ylpropionitrile

Mechanistic Studies of 3-Chroman-4-ylpropionitrile Reactions

There is no available research on the mechanistic pathways of reactions involving 3-Chroman-4-ylpropionitrile. Mechanistic studies, often augmented by computational chemistry, are fundamental to understanding reaction outcomes and developing new synthetic methodologies. For this compound, such studies would elucidate the transition states and intermediates for its formation or subsequent reactions, providing insights into reaction kinetics and thermodynamics.

Prediction of Reactivity and Selectivity via Computational Models

No computational models have been developed to predict the reactivity and selectivity of 3-Chroman-4-ylpropionitrile. Predictive models are valuable tools in organic synthesis for forecasting reaction outcomes without the need for extensive empirical experimentation. d-nb.info These models often use quantitative structure-activity relationship (QSAR) or machine learning approaches based on calculated molecular descriptors. The absence of such models for 3-Chroman-4-ylpropionitrile limits the a priori understanding of its chemical behavior in various reaction conditions.

Stereochemical Analysis and Prediction using Theoretical Methods

Specific theoretical stereochemical analyses for 3-Chroman-4-ylpropionitrile are not documented. The molecule possesses a chiral center at the 4-position of the chroman ring, meaning it can exist as different stereoisomers. Theoretical methods are often employed to predict the most stable diastereomers or to elucidate the stereochemical course of reactions. For related chroman-4-one derivatives, computational studies have been used to confirm the stability of specific isomers, but this has not been applied to 3-Chroman-4-ylpropionitrile. nih.govacs.org

Emerging Research Directions and Future Perspectives for 3 Chroman 4 Ylpropionitrile

Sustainable and Scalable Synthetic Methodologies

The development of environmentally friendly and scalable methods for the synthesis of chroman-4-one derivatives is a key area of current research. These approaches are directly applicable to the future production of 3-Chroman-4-ylpropionitrile.

One promising strategy involves the use of greener reaction conditions, such as ultrasound-promoted synthesis. mdpi.com Research on other 3-substituted chroman-2,4-diones has demonstrated that ultrasound irradiation can facilitate one-pot, three-component reactions in water, a green solvent. mdpi.com This method offers several advantages, including experimental simplicity, good functional group tolerance, excellent yields, and atom efficiency. mdpi.com The application of similar sonocatalyzed procedures could provide a sustainable pathway to 3-Chroman-4-ylpropionitrile.

Furthermore, visible-light-driven photoredox catalysis is emerging as a powerful and green strategy for the synthesis of chroman-4-one scaffolds. frontiersin.org This metal- and aldehyde-free approach allows for the efficient synthesis of structurally diverse 3-(arylmethyl)chroman-4-ones with good functional group tolerance under mild conditions. frontiersin.org Adapting this methodology for the introduction of a propionitrile (B127096) group at the 3-position could lead to a more sustainable and scalable synthesis of the target compound.

Another avenue for sustainable synthesis is the use of cascade radical annulation reactions. For instance, a convenient and practical method for the synthesis of ester-containing chroman-4-ones has been developed through the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates under metal-free conditions. mdpi.com The potential to adapt such radical-based strategies for the synthesis of 3-Chroman-4-ylpropionitrile warrants further investigation. A gram-scale synthesis of a related chroman-4-one derivative has been successfully demonstrated, highlighting the scalability of such methods. mdpi.com

The following table summarizes key aspects of sustainable synthetic methodologies applicable to the chroman-4-one scaffold.

| Methodology | Key Features | Potential Advantages for 3-Chroman-4-ylpropionitrile Synthesis |

| Ultrasound-Promoted Synthesis | Use of water as a solvent, absence of an activator, one-pot reaction. mdpi.com | Environmentally friendly, high efficiency, and operational simplicity. |

| Visible-Light-Driven Photoredox Catalysis | Metal-free, oxidant-free, and aldehyde-free conditions. frontiersin.org | Mild reaction conditions, good functional group tolerance, and green approach. |

| Cascade Radical Annulation | Metal-free conditions, use of readily available starting materials. mdpi.com | High atom economy and potential for scalability. |

Discovery of Novel Reactivity and Catalytic Pathways

Future research will likely focus on uncovering novel reactivity and catalytic pathways for the synthesis and functionalization of 3-Chroman-4-ylpropionitrile. The existing literature on chroman-4-ones provides a foundation for these explorations.

The development of novel catalytic systems is crucial. For instance, a visible-light-driven photoredox-neutral alkene acylarylation with cyanoarenes has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.org This protocol relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization and selective radical-radical coupling sequence. frontiersin.org Exploring similar radical-based catalytic cycles for the synthesis of 3-Chroman-4-ylpropionitrile could lead to new and efficient synthetic routes.

Moreover, the derivatization of the chroman-4-one core is an active area of research. For example, 3-(arylmethyl)chroman-4-ones have been readily converted into medicinally important chromones and 2H-chromenes. frontiersin.org Investigating the reactivity of the nitrile group and the chroman-4-one core of 3-Chroman-4-ylpropionitrile will be essential for developing a diverse range of derivatives with potentially interesting biological activities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with continuous-flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. These technologies are poised to play a crucial role in the future synthesis of 3-Chroman-4-ylpropionitrile.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and reduced side reactions. okayama-u.ac.jpflinders.edu.au The modular nature of flow chemistry systems allows for the sequential addition of reagents and in-line purification, making multi-step syntheses more efficient. uc.pt The application of flow chemistry to the synthesis of heterocyclic compounds, including scaffolds related to chroman-4-one, has been demonstrated. researchgate.net Superheated flow chemistry, in particular, can significantly accelerate reactions and improve productivity. nih.gov

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions by performing numerous experiments in parallel. imperial.ac.ukresearchgate.netnih.gov These platforms can be used for high-throughput screening of catalysts, solvents, and other reaction parameters to quickly identify optimal conditions for the synthesis of 3-Chroman-4-ylpropionitrile. nih.gov The combination of flow chemistry with automated systems and artificial intelligence is a particularly powerful approach for developing robust and scalable synthetic processes. uc.pt

The table below outlines the benefits of integrating these modern technologies into the synthesis of 3-Chroman-4-ylpropionitrile.

| Technology | Key Advantages |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and potential for multi-step synthesis. okayama-u.ac.jpflinders.edu.auuc.pt |

| Automated Synthesis Platforms | High-throughput screening, rapid reaction optimization, and increased reproducibility. imperial.ac.ukresearchgate.netnih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

As more complex derivatives of 3-Chroman-4-ylpropionitrile are synthesized, advanced spectroscopic and structural elucidation techniques will be indispensable for their characterization.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of complex organic molecules. nih.gov For chroman-4-one derivatives, 1H and 13C NMR are routinely used to confirm their structures. nih.gov Advanced 2D NMR techniques such as HSQC, HMQC, and HMBC are critical for unambiguously assigning all proton and carbon signals, especially for complex derivatives. nih.gov

In cases where NMR data is insufficient for complete structural determination, X-ray crystallography provides definitive proof of structure and stereochemistry. However, obtaining suitable crystals can be a challenge. Microcrystal electron diffraction (MicroED) is an emerging technique that can determine the structure of molecules from nanocrystals, offering a powerful alternative when single crystals for X-ray diffraction cannot be grown. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental data by predicting NMR chemical shifts and helping to distinguish between possible isomers. nih.gov These computational tools are becoming increasingly accurate and are a valuable asset in the structural elucidation of complex natural products and synthetic molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chroman-4-ylpropionitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors, such as chroman-4-ol derivatives and acrylonitrile. Use solvent screening (e.g., polar aprotic solvents like DMF or THF) and catalysts (e.g., Lewis acids or base catalysts) to optimize yield. Monitor reaction progress via TLC or HPLC. Characterize intermediates and final products using H/C NMR and IR spectroscopy to confirm functional groups . For reproducibility, document temperature, stoichiometry, and purification steps (e.g., column chromatography or recrystallization) in detail .

Q. How should researchers safely handle 3-Chroman-4-ylpropionitrile in laboratory settings?

- Methodological Answer : Follow protocols for nitrile-containing compounds: use PPE (gloves, lab coats, safety goggles), conduct reactions in fume hoods, and avoid skin contact. Store the compound in airtight containers away from oxidizing agents. For waste disposal, neutralize with alkaline solutions (e.g., NaOH) before incineration or professional hazardous waste management .

Q. What spectroscopic techniques are essential for characterizing 3-Chroman-4-ylpropionitrile, and how should data interpretation be validated?

- Methodological Answer : Use a combination of H/C NMR to confirm the chroman ring structure and nitrile group ( in C). IR spectroscopy can validate the C≡N stretch (~2240 cm). Cross-validate with mass spectrometry (HRMS) for molecular ion peaks. Compare spectral data with structurally similar compounds (e.g., 3-hydroxypropanenitrile) . For purity, perform elemental analysis or HPLC with UV detection .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of 3-Chroman-4-ylpropionitrile derivatives?

- Methodological Answer : Grow single crystals via slow evaporation in solvents like ethanol or DCM. Collect diffraction data using a synchrotron or in-house diffractometer. Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to model bond lengths, angles, and thermal parameters. Validate with R-factors and check for twinning or disorder using PLATON . For chiral centers, confirm absolute configuration via Flack or Hooft parameters .

Q. What strategies are effective for resolving contradictions in pharmacological data (e.g., conflicting IC values) for 3-Chroman-4-ylpropionitrile analogs?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time, and controls). Perform dose-response curves in triplicate and apply statistical tests (e.g., ANOVA with post-hoc Tukey). Check for batch-to-batch compound variability using HPLC purity profiles. Use cheminformatics tools (e.g., molecular docking) to correlate structural features with activity outliers .

Q. How should researchers design experiments to investigate the metabolic stability of 3-Chroman-4-ylpropionitrile in vitro?

- Methodological Answer : Use liver microsomes (human or rodent) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over time (0–60 min). Calculate half-life () and intrinsic clearance (Cl). Include positive controls (e.g., verapamil) and negative controls (no NADPH). Validate enzyme activity with probe substrates (e.g., testosterone for CYP3A4) .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data of 3-Chroman-4-ylpropionitrile derivatives?

- Methodological Answer : Employ multivariate analysis (e.g., PCA or PLS regression) to identify key physicochemical descriptors (logP, polar surface area) influencing activity. Use cross-validation to avoid overfitting. For categorical data (e.g., active/inactive), apply machine learning algorithms (random forests or SVMs) with feature selection. Report p-values, confidence intervals, and effect sizes .

Data Contradiction & Reproducibility

Q. How can researchers address discrepancies in reported synthetic yields of 3-Chroman-4-ylpropionitrile across studies?

- Methodological Answer : Audit procedural variables: catalyst purity, solvent dryness, and reaction atmosphere (e.g., inert vs. ambient). Compare characterization methods (e.g., NMR integration vs. HPLC area normalization). Collaborate with independent labs for inter-laboratory validation. Publish detailed protocols in supplementary materials, including raw data and instrument calibration records .

Q. What steps ensure reproducibility in crystallographic studies of 3-Chroman-4-ylpropionitrile complexes?

- Methodological Answer : Deposit crystallographic data in public databases (e.g., CCDC) with accession codes. Report refinement parameters (R1, wR2), completeness, and redundancy. Use checkCIF to validate structural reports. For non-standard conditions (e.g., high-pressure crystallization), document equipment specifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.